molecular formula C21H37N3O3 B6776149 N-[4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide

N-[4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide

Cat. No.: B6776149
M. Wt: 379.5 g/mol
InChI Key: VWSLLRZBJQKCAX-ZYMOGRSISA-N
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Description

N-[4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide is a complex organic compound that features a piperazine ring, a cyclohexane carboxamide group, and an oxane (tetrahydropyran) moiety

Properties

IUPAC Name

N-[4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O3/c1-16(22-21(26)18-6-4-3-5-7-18)14-20(25)24-11-10-23(15-17(24)2)19-8-12-27-13-9-19/h16-19H,3-15H2,1-2H3,(H,22,26)/t16?,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLLRZBJQKCAX-ZYMOGRSISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CC(C)NC(=O)C2CCCCC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)CC(C)NC(=O)C2CCCCC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Mechanism of Action

The mechanism of action of N-[4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound may also interact with other neurotransmitter systems, such as dopamine receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-4-oxobutan-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound for further research and development.

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